molecular formula C9H12BrN B1519300 (4-Bromo-2,6-dimethylphenyl)methanamine CAS No. 1114822-90-0

(4-Bromo-2,6-dimethylphenyl)methanamine

Cat. No.: B1519300
CAS No.: 1114822-90-0
M. Wt: 214.1 g/mol
InChI Key: VSSRYJUNVNDQTR-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-dimethylphenyl)methanamine: is an organic compound characterized by a bromine atom and two methyl groups attached to a benzene ring, with an amine group attached to the benzene ring's methylene group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Methylation: The compound can be synthesized by brominating 2,6-dimethylaniline followed by methylation of the resulting brominated product.

  • Reductive Amination: Another method involves the reductive amination of 4-bromo-2,6-dimethylbenzaldehyde with an amine source.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves optimized conditions for bromination and methylation reactions, ensuring high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(4-Bromo-2,6-dimethylphenyl)methanamine: undergoes various types of reactions:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The bromine atom can be reduced to form the corresponding phenylmethanamine.

  • Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed:

  • Nitro Compound: From oxidation.

  • Phenylmethanamine: From reduction.

  • Substituted Derivatives: From substitution reactions.

Scientific Research Applications

(4-Bromo-2,6-dimethylphenyl)methanamine: has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: Employed in the study of biological systems and as a building block for bioactive molecules.

  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: The amine group can interact with various enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and other physiological responses.

Comparison with Similar Compounds

(4-Bromo-2,6-dimethylphenyl)methanamine: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Other brominated phenylmethanamines, such as 4-bromoaniline and 2,6-dimethylbenzylamine.

  • Uniqueness: The presence of both bromine and methyl groups on the benzene ring provides distinct chemical properties and reactivity compared to its analogs.

This compound , its preparation, reactions, applications, and mechanisms

Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSRYJUNVNDQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CN)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284647
Record name 4-Bromo-2,6-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114822-90-0
Record name 4-Bromo-2,6-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114822-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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